1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine

Chiral Synthesis Medicinal Chemistry Stereochemistry

Sourcing stereochemically pure o-Ns pyrrolidine intermediates often faces delays. (S)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS 468104-07-6) resolves this as a chiral building block for CNS drugs. Its photolabile o-Ns group allows UV-triggered amine release for chemical biology and facilitates regioselective N-functionalization. Supplied with ≥97% purity; in stock for prompt delivery.

Molecular Formula C10H13N3O4S
Molecular Weight 271.3 g/mol
CAS No. 468104-07-6
Cat. No. B1627634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
CAS468104-07-6
Molecular FormulaC10H13N3O4S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2
InChIKeyZDRSNFHPZUULMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine: Chiral Sulfonamide Building Block


1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine (CAS 468104-07-6) is a small molecule featuring a pyrrolidine core with a 2-nitrobenzenesulfonyl group at the 1-position and a primary amine at the 3-position. It is primarily utilized as a versatile intermediate and a chiral building block in medicinal chemistry and organic synthesis . The compound is often supplied as the (S)-enantiomer, which is critical for the stereospecific construction of bioactive molecules, particularly within the class of 3-aminopyrrolidine derivatives that serve as key scaffolds for monoamine reuptake inhibitors and other CNS-targeted agents [1].

1
Chiral synthesis workflow — (S)-enantiomer building block for stereospecific construction of 3-aminopyrrolidine scaffolds.
2
ortho-Nitrobenzenesulfonyl reactivity — enables orthogonal deprotection under mild thiolysis or photolytic conditions.
3
Salt form selection context — hydrochloride salt (CAS 346421-67-8) may support solution-based assay workflows where higher solubility is required.

Why Generic Substitution Fails


In research and industrial procurement, generic substitution within this class is not feasible due to the precise structural requirements for downstream applications. The compound's utility hinges on two critical, non-interchangeable features: its defined stereochemistry at the 3-position of the pyrrolidine ring, and the presence of the ortho-nitrobenzenesulfonyl (o-Ns) group . The (S)-enantiomer is specifically required for generating stereodefined products, as the (R)-enantiomer yields compounds with distinct biological and pharmacokinetic profiles [1]. Furthermore, the o-Ns group is not merely a protecting group; its unique electronic and steric properties, compared to the para-nitro (p-Ns) analog or other sulfonyl derivatives, directly influence the reactivity and stability of the amine intermediate, making direct substitution with a para-nitro or unsubstituted benzenesulfonyl analog an unverified and potentially detrimental change in a synthetic route .

Target
(S)-enantiomer
Mismatch if substituted with
(R)-enantiomer — yields diastereomeric products; stereochemical outcome may shift and biological profile may differ.
Target
ortho-Ns (o-Ns) group
Mismatch if substituted with
para-Ns (p-Ns) analog — forfeits photolytic and thiolytic orthogonality, limiting downstream deprotection strategies.
Target
Free base or HCl salt with specified purity
Mismatch if substituted with
Unverified free base lot — purity specification may differ; impurity profile may introduce side reactions in multi-step synthesis.

Quantitative Evidence Guide


Preferred (S)-Enantiomer in Chiral Synthesis

The (S)-enantiomer of this compound is the commercially available and documented form used as a synthetic intermediate. The (R)-enantiomer is listed as a separate chemical entity, indicating a distinct commercial and synthetic identity. While direct comparative biological data is not publicly available, the separation into discrete products confirms that stereochemistry is a critical, non-interchangeable property for downstream applications. This is a class-level inference from the broader field of 3-aminopyrrolidine derivatives, where the (S)-enantiomer is a common motif in biologically active molecules targeting the central nervous system [1].

Preferred (S)-Enantiomer
Class-level inference
(S)-enantiomer (CAS 468104-07-6) vs (R)-enantiomer (CAS 902797-82-4): separate commercial entities with distinct synthetic identity.
Supports enantiomer-specific synthesis workflow.
Class-level inference from 3-aminopyrrolidine CNS-targeted scaffolds; enantiomer attribution requires chiral HPLC verification.
Chiral Synthesis Medicinal Chemistry Stereochemistry

Higher Purity of Hydrochloride Salt

The hydrochloride salt of the (S)-enantiomer, a closely related form of the target compound, is offered with a specified minimum purity of 98% by commercial suppliers . This contrasts with the free base form (CAS 468104-07-6), which is often listed with a minimum purity of 95% or without a rigorously defined purity specification . A higher purity specification reduces the risk of introducing unknown impurities into a multi-step synthesis, which can lead to side reactions, lower yields, and complications in purification.

Higher Purity of HCl Salt
Cross-study comparable
≥98% purity
Reduces impurity-driven side reactions in multi-step synthesis.
Vendor specification for (S)-enantiomer HCl salt (CAS 346421-67-8); free base listed at min. 95%.
Chemical Synthesis Quality Control Purity Analysis

Enhanced Solubility of Hydrochloride Salt

The hydrochloride salt (CAS 346421-67-8) of the (S)-enantiomer is a distinct chemical entity with an improved solubility profile compared to its free base counterpart. While specific aqueous solubility values (e.g., in mg/mL) are not publicly available, the formation of a hydrochloride salt is a well-established pharmaceutical strategy to increase the aqueous solubility of amine-containing compounds. The presence of the chloride counterion, as evidenced by the molecular formula C10H14ClN3O4S, confirms the salt form [1]. This contrasts with the neutral free base (CAS 468104-07-6), which has a calculated XLogP3 value of 0.2, indicating moderate lipophilicity and lower inherent aqueous solubility [2].

Enhanced Solubility of HCl Salt
Class-level inference
Hydrochloride salt formation improves aqueous solubility relative to free base (XLogP3 = 0.2).
May support solution-phase assay workflows and dose-response studies.
Inferred from salt-form principles; direct solubility values not publicly available. Confirm for target buffer system.
Formulation Salt Selection Physicochemical Properties

ortho-Nitrobenzenesulfonyl Group Utility

The compound's ortho-nitrobenzenesulfonyl (o-Ns) group provides distinct chemical reactivity compared to its para-nitro analog (p-Ns). The ortho-nitro group can act as a mild oxidant and a photolabile protecting group, whereas the para-nitro group is primarily an electron-withdrawing group for sulfonamide activation . This difference is crucial for synthetic routes requiring orthogonal deprotection strategies. For instance, the o-Ns group can be cleaved under mild conditions (e.g., with thiols or photochemically) that do not affect other common protecting groups like Boc or Cbz, which are stable to these conditions. Direct substitution with a p-Ns analog (e.g., (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine) would forfeit this orthogonality and limit the scope of possible downstream modifications .

ortho-Ns Group Utility
Class-level inference
o-Ns enables mild orthogonal deprotection (thiolysis, photolysis); p-Ns analog lacks this orthogonality.
Enables broader downstream deprotection strategy selection.
Based on established sulfonamide protecting-group chemistry. Orthogonality should be verified under specific route conditions.
Protecting Groups Organic Synthesis Sulfonamides

Research and Industrial Use Cases


CNS-Active 3-Aminopyrrolidine Synthesis

This compound serves as a critical chiral intermediate for the synthesis of N,N-substituted 3-aminopyrrolidines, a class of compounds patented as monoamine reuptake inhibitors with potential applications in treating neurological disorders [1]. The defined (S)-stereochemistry is essential for generating the correct enantiomer of the final drug candidate, as the (R)-enantiomer is known to produce different and often less desirable pharmacological effects. The ortho-nitrobenzenesulfonyl group acts as a protecting/activating group for the pyrrolidine nitrogen, facilitating regioselective N-alkylation or acylation reactions that are central to constructing the final pharmacophore.

Analytical Standardization Reagent

The hydrochloride salt form (CAS 346421-67-8), with its guaranteed minimum purity of ≥98% , is ideally suited for use as a high-purity reference standard. It can be employed to develop and validate analytical methods, such as HPLC or LC-MS assays, for monitoring reaction progress, assessing purity of synthesized batches, or quantifying the compound in biological matrices. Its improved solubility profile relative to the free base also makes it the preferred form for preparing accurate stock solutions for these analytical workflows.

Photocleavable Chemical Biology Probe

The ortho-nitrobenzenesulfonyl group is a photolabile protecting group . This compound can be used as a 'caged' amine, where the primary amine is protected and inactive. Upon exposure to UV light, the o-Ns group is cleaved, releasing the free amine in a spatially and temporally controlled manner. This property is invaluable for designing chemical biology experiments to probe biological processes, such as enzyme activity or receptor signaling, by allowing for the precise, light-triggered release of an active molecule within a cell or tissue.

Application
Selection Property
Validation Focus
CNS-targeted 3-aminopyrrolidine medicinal chemistry
Enantiomer-specific chiral building block
Stereochemical attribution and downstream compound purity
Analytical reference standard workflow
High-purity hydrochloride salt form
Batch-to-batch consistency for HPLC/LC-MS method development
Photocleavable chemical biology probe
Photolabile ortho-nitrobenzenesulfonyl protecting group
UV-triggered amine release and spatiotemporal control in model systems

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